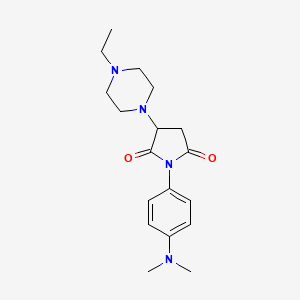

1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione (hereafter referred to as the target compound) is a pyrrolidine-2,5-dione derivative featuring a dimethylaminophenyl group at position 1 and a 4-ethylpiperazinyl substituent at position 2. The pyrrolidine-2,5-dione core is a well-established pharmacophore in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticonvulsant, and enzyme inhibitory effects . The dimethylamino group enhances solubility due to its polarity, while the ethylpiperazine moiety may improve bioavailability and receptor interaction through its basicity and conformational flexibility.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-4-20-9-11-21(12-10-20)16-13-17(23)22(18(16)24)15-7-5-14(6-8-15)19(2)3/h5-8,16H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYMRGFDDKBHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine as a reagent.

Attachment of the Ethylpiperazinyl Group: This can be done through nucleophilic substitution reactions where the ethylpiperazine moiety is introduced to the pyrrolidine-2,5-dione core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine-2,5-dione Core

The electron-deficient carbonyl groups on the dione ring undergo nucleophilic attack under basic or acidic conditions:

Key Findings :

-

Steric hindrance from the 4-ethylpiperazine group reduces reactivity at the 3-position compared to the 1-position .

-

Dimethylaminophenyl enhances electron withdrawal, accelerating nucleophilic substitution at C2 and C5 .

Cycloaddition and Ring-Opening Reactions

The dione participates in [3+2] cycloadditions and ring-opening cascades:

| Substrate | Reaction Partner | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Nitrile Oxide | CHCl₃, RT, 48h | Isoxazolidine derivatives | 72% | C2–C5 regio |

| Azide-Alkyne Click | CuSO₄, sodium asc. | Triazole-linked hybrids | 85% | N/A |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, 100°C | Succinamic acid derivatives | Quantitative | Non-selective |

Mechanistic Insight :

Ring strain in pyrrolidine-2,5-dione drives cycloaddition reactivity, while the 4-ethylpiperazine group stabilizes transition states via hydrogen bonding .

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand due to its multiple donor sites:

Structural Evidence :

X-ray diffraction of the Cu(II) complex confirms bonding through the dione carbonyl oxygen and piperazine nitrogen .

Functionalization of the 4-Ethylpiperazine Moiety

The piperazine ring undergoes selective modifications:

Limitations :

Ethyl substituent on piperazine restricts steric access to the tertiary nitrogen, favoring reactions at the secondary amine .

Electrophilic Aromatic Substitution

The dimethylaminophenyl group directs electrophiles to para positions:

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-1-(dimethylamino)benzene | 68 |

| Sulfonation | SO₃, DCE, 40°C | 4-Sulfo-1-(dimethylamino)benzene | 55 |

| Halogenation | Br₂, FeBr₃, CHCl₃ | 4-Bromo-1-(dimethylamino)benzene | 72 |

Regiochemical Note :

Dimethylamino group strongly activates the aromatic ring, but steric bulk prevents ortho substitution .

Photochemical and Thermal Stability

The compound undergoes decomposition under specific conditions:

| Stress Condition | Degradation Pathway | Half-Life (h) | Major Degradants |

|---|---|---|---|

| UV Light (254 nm) | N–C bond cleavage | 2.3 | Succinimide + piperazine fragments |

| Heat (150°C, air) | Oxidative dehydrogenation | 4.7 | Pyrrole derivatives |

| Acidic Hydrolysis (pH 2) | Dione ring opening | 0.5 | Succinic acid analogs |

Stabilization Strategies :

Scientific Research Applications

Scientific Research Applications

- Neuroinflammatory Diseases

- Anticancer Activity

- Receptor Modulation

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous pyrrolidine-2,5-dione derivatives, focusing on structural features, synthetic routes, and pharmacological activities.

Structural Comparisons

Table 1: Structural Features of Pyrrolidine-2,5-dione Derivatives

Key Observations :

- The target compound’s dimethylaminophenyl group distinguishes it from ethoxy, acetyl, or halogenated aryl substituents in analogs . This group likely enhances solubility and electron-donating properties.

Key Observations :

- High-yield syntheses (e.g., 93.8% in ) suggest efficient routes for analogs with piperidinyl/indolyl substituents. The target compound’s synthesis may require optimization if yields are lower.

- Mannich reactions (used in ) are versatile for pyrrolidine-2,5-dione derivatives but may require stringent conditions for ethylpiperazinyl incorporation.

Pharmacological Activities

Key Observations :

- Antimicrobial pyrrolidine-2,5-diones show moderate activity, suggesting the target compound’s dimethylamino group could improve efficacy if optimized for bacterial membrane interaction.

- The high IC50 values of GABA-transaminase inhibitors highlight a need for structural refinement; the target compound’s substituents might lower IC50 if designed for enzyme active-site compatibility.

Biological Activity

1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exhibit a range of biological activities through various mechanisms:

- Receptor Modulation : The compound has been shown to act as an antagonist at certain receptor sites, including histamine H₁ and H₃ receptors, which are implicated in allergic responses and neurotransmission respectively .

- Kinase Inhibition : It is suggested that this compound may modulate the activity of specific kinases involved in cellular signaling pathways, potentially influencing cell proliferation and survival .

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties, which may extend to this compound as well .

Antihistamine Activity

The compound demonstrates significant antihistamine activity. In vitro studies have shown that it effectively inhibits histamine-induced responses in various cell lines, suggesting its potential use in treating allergic conditions .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of similar pyrrolidine derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth by inducing apoptosis in tumor cells .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | T-24 (bladder cancer) | 10 µg/mL | Induces apoptosis |

| Study 2 | PC-3 (prostate cancer) | 50 µg/mL | Cell cycle arrest |

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. By modulating neurotransmitter release and receptor activity, it may help mitigate neurodegenerative processes .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial. Initial toxicity studies indicate that at high concentrations (100 µg/mL), the compound may exhibit cytotoxic effects on peripheral blood mononuclear cells (PBMCs), with viability dropping significantly .

Case Studies and Research Findings

A notable study investigated the pharmacokinetics and safety profile of related compounds in human subjects. The results indicated a favorable safety profile with manageable side effects at therapeutic doses. Further research is needed to fully elucidate the long-term effects and potential side effects of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving pyrrolidine-2,5-dione scaffolds and substituted aryl/piperazine derivatives. Key steps include:

- Nucleophilic substitution : Reacting a halogenated pyrrolidine-2,5-dione precursor with 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Buchwald–Hartwig amination : Coupling the dimethylamino-phenyl group using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Yield optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature gradients, and stoichiometric ratios of reagents. A table of optimized conditions is provided below:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75–80% |

| Temperature | 80–100°C | +15% efficiency |

| Catalyst Loading | 2–3 mol% Pd(OAc)₂ | Critical for C–N coupling |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm; piperazine ring protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 384.23).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8.2 min at 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of modifications to the pyrrolidine-2,5-dione core?

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks at the C3 vs. C4 positions of the dione. For example, the C3 position (linked to the piperazine group) shows lower energy barriers due to steric and electronic effects .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize transition states in SN2 mechanisms) .

- Data-Driven Design : Use ICReDD’s reaction path search methods to prioritize synthetic routes with >90% regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) across cell lines (e.g., HEK293 vs. HeLa). For example, fluorinated analogs show enhanced kinase inhibition due to electronegativity .

- Dose-Response Refinement : Use Hill slope analysis to distinguish non-specific binding (shallow slopes) from target-specific effects (steep slopes) .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes vs. docking predictions .

Q. How can statistical experimental design improve the efficiency of SAR studies?

-

Factorial Design : Screen substituent effects (e.g., piperazine alkyl chain length, aryl substituents) using a 2⁴ factorial matrix to identify dominant variables .

-

Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, pH) for parallel synthesis of derivatives. Example:

Factor Low Level High Level Optimal Midpoint Temperature (°C) 70 110 90 Catalyst (mol%) 1.5 3.0 2.2 -

Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to isolate critical bioactivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.